N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the condensation of 4-chloroaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with 2-aminobenzamide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group will produce an amine derivative.
Scientific Research Applications
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group.
4-chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group exhibit similar chemical properties.
Uniqueness
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological and chemical properties
Properties
Molecular Formula |
C18H13ClN2O2S |
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Molecular Weight |
356.8g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
JZMGJSCYNWXRFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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